6-Oxo-1,2-diazinane-4-carboxylic acid hydrochloride
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Overview
Description
6-Oxo-1,2-diazinane-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C5H8N2O3·HCl. It is a derivative of diazinane, a six-membered heterocyclic compound containing nitrogen atoms. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Scientific Research Applications
6-Oxo-1,2-diazinane-4-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
Target of Action
It is known that diazinanes, a class of nitrogen-containing heterocycles consisting of a saturated four-carbon, two-nitrogen ring, have been used in various medicinal chemistry applications .
Mode of Action
It’s known that nitrogen atoms in diazinanes can act as nucleophiles, participating in reactions with electrophiles . This could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
Compounds with similar structures, such as 4-quinolone-3-carboxamides, have been reported to harbor vast therapeutic potential .
Result of Action
Similar compounds have been explored for their anti-tubercular, anti-proliferative, tyrosine kinase inhibition, and anti-inflammatory potential .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the activity of many chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1,2-diazinane-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable hydrazine derivative with a carboxylic acid in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with an acid catalyst to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-Oxo-1,2-diazinane-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various functionalized derivatives .
Comparison with Similar Compounds
Similar Compounds
6-Oxo-1,2-diazinane-4-carboxylic acid: The parent compound without the hydrochloride group.
1,2-Diazinane derivatives: Other derivatives with different substituents on the diazinane ring.
Carboxylic acid derivatives: Compounds with similar carboxylic acid functional groups.
Uniqueness
6-Oxo-1,2-diazinane-4-carboxylic acid hydrochloride is unique due to its specific structure, which combines the diazinane ring with an oxo group and a carboxylic acid group. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
6-oxodiazinane-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3.ClH/c8-4-1-3(5(9)10)2-6-7-4;/h3,6H,1-2H2,(H,7,8)(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNONYUJYOXLJTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNNC1=O)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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